molecular formula C13H20O8S4 B156193 Pentaerythritol tetrakis(2-mercaptoacetate) CAS No. 10193-99-4

Pentaerythritol tetrakis(2-mercaptoacetate)

Cat. No.: B156193
CAS No.: 10193-99-4
M. Wt: 432.6 g/mol
InChI Key: RUDUCNPHDIMQCY-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(2-mercaptoacetate) is an organic compound with the molecular formula C13H20O8S4. It is a derivative of pentaerythritol, where the hydroxyl groups are replaced by thioglycolate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

Pentaerythritol tetrakis(2-mercaptoacetate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol groups.

    Industry: The compound is used in the production of adhesives, coatings, and resins due to its reactive thiol groups.

Safety and Hazards

Pentaerythritol is used as a fire retardant, such as in plastics and intumescent paints and coatings. It releases water upon heating and leaves a deposit of thermally insulating char . Dust can form an explosive mixture with air. Any unavoidable deposit of dust must be regularly removed. Ensure good ventilation at the work station .

Future Directions

Pentaerythritol tetranitrate has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tetrakis(2-mercaptoacetate) can be synthesized through the esterification of pentaerythritol with thioglycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrathioglycolate involves large-scale esterification processes. The raw materials, pentaerythritol and thioglycolic acid, are mixed in a reactor with a catalyst. The reaction is maintained at a controlled temperature and pressure to ensure maximum yield. After the reaction is complete, the product is purified and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetrakis(2-mercaptoacetate) undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form pentaerythritol and thioglycolic acid.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups.

Major Products Formed:

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Pentaerythritol and thioglycolic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound with similar structural features but different functional groups.

    Pentaerythritol tetraacrylate: Used in polymer chemistry for the production of cross-linked polymers.

    Pentaerythritol tetrakis(3-mercaptopropionate): Similar in structure but with different thiol-containing groups.

Uniqueness: Pentaerythritol tetrakis(2-mercaptoacetate) is unique due to its specific combination of thiol and ester groups, which provide distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDUCNPHDIMQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064989
Record name 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
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Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10193-99-4
Record name Pentaerythritol tetrakis(2-mercaptoacetate)
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URL https://commonchemistry.cas.org/detail?cas_rn=10193-99-4
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Record name NSC 65476
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaerythritol tetrathioglycolate
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Record name Pentaerythritol tetrathioglycolate
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Record name Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
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Record name 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Pentaerythritol tetrathioglycolate impact the crosslinking reaction with copolymers containing pendant cyclic iminoethers compared to other thiols?

A1: The research [] investigates the crosslinking ability of different thiols, including Pentaerythritol tetrathioglycolate (PETT), with copolymers containing pendant cyclic iminoethers. The study found that the reactivity of the thiols towards the cyclic iminoethers followed the order: 6-(N,N-dibutyl)amino-1,3,5-triazine-2,4-dithiol (DBDT) > 4,4′-oxydi(benzenedithiol) (OBDT) > PETT. This suggests that PETT exhibits lower reactivity compared to DBDT and OBDT in this specific reaction. The authors attribute the reactivity differences to the steric hindrance of the thiol groups.

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